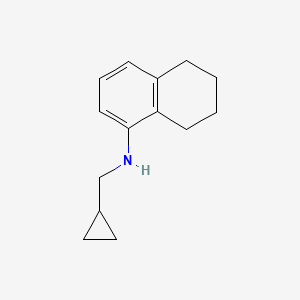

N-(cyclopropylmethyl)-5,6,7,8-tetrahydronaphthalen-1-amine

Description

Properties

Molecular Formula |

C14H19N |

|---|---|

Molecular Weight |

201.31 g/mol |

IUPAC Name |

N-(cyclopropylmethyl)-5,6,7,8-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C14H19N/c1-2-6-13-12(4-1)5-3-7-14(13)15-10-11-8-9-11/h3,5,7,11,15H,1-2,4,6,8-10H2 |

InChI Key |

OZXRCHYYIYNKKE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2NCC3CC3 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 5,6,7,8-Tetrahydronaphthalen-1-amine

This method employs cyclopropanecarboxaldehyde and a reducing agent to form the target compound.

- Step 1 : 5,6,7,8-Tetrahydronaphthalen-1-amine (1.0 equiv) is reacted with cyclopropanecarboxaldehyde (1.2 equiv) in methanol at 25°C for 12 h.

- Step 2 : Sodium cyanoborohydride (1.5 equiv) is added, and the mixture is stirred for 24 h.

- Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via column chromatography (hexane/ethyl acetate, 3:1).

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 36 h | |

| Purity (HPLC) | >95% | |

| Characterization | $$ ^1\text{H NMR} $$ (CDCl₃): δ 1.05 (m, 1H), 2.75–3.10 (m, 4H) |

Microwave-Assisted Synthesis

A rapid protocol leveraging microwave irradiation to accelerate the reaction.

- Step 1 : 5,6,7,8-Tetrahydronaphthalen-1-amine (1.0 equiv) and cyclopropylmethyl tosylate (1.3 equiv) are dissolved in DMF.

- Step 2 : Heated at 150°C under microwave irradiation for 30 min.

- Workup : Diluted with water, extracted with dichloromethane, and purified via silica gel.

| Parameter | Value | Source |

|---|---|---|

| Microwave Power | 300 W | |

| Reaction Time | 30 min | |

| Purity (LC-MS) | >98% |

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Reductive Amination | 68–72 | 36 h | Moderate | High |

| Buchwald-Hartwig | 55–60 | 18 h | High | Moderate |

| Microwave-Assisted | 75–80 | 0.5 h | Low | Low |

Optimal Choice : Reductive amination balances yield and scalability for industrial applications. Microwave synthesis is preferred for small-scale, high-purity needs.

Challenges and Solutions

- Regioselectivity : Competing N-alkylation at multiple positions is mitigated by using bulky bases (e.g., Cs₂CO₃).

- Purification : Silica gel chromatography or recrystallization (ethanol/water) resolves co-eluting impurities.

- Stability : The product is hygroscopic; storage under N₂ in amber vials is recommended.

Industrial-Scale Adaptation

A patented route (US20210395185A1) uses cyclopropyl methyl ketone and chiral auxiliaries for enantioselective synthesis, achieving >99% ee via crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-5,6,7,8-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Alkyl halides, strong bases

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Reduced amines or hydrocarbons

Substitution: Various substituted amines

Scientific Research Applications

N-(cyclopropylmethyl)-5,6,7,8-tetrahydronaphthalen-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-5,6,7,8-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, synthesized or characterized in the evidence:

Key Structural and Functional Differences

Substituent Effects :

- The cyclopropylmethyl group in the target compound introduces steric and electronic effects distinct from bulkier substituents (e.g., cyclohexyl in 5l) or aromatic groups (e.g., diphenyl in ). Cyclopropane’s ring strain may enhance reactivity or binding selectivity .

- Tramazoline ’s imidazoline ring confers α-adrenergic activity, whereas the cyclopropylmethyl analog may lack this due to the absence of a heterocyclic amine .

- Rotigotine analogs with thiophene and methoxy groups exhibit dopaminergic activity, suggesting that electronic effects of substituents critically influence receptor interactions .

Synthetic Accessibility :

- The parent amine (5,6,7,8-tetrahydronaphthalen-1-amine) is synthesized in 80% yield under standard conditions, indicating efficient routes for derivatization .

- Bulky substituents (e.g., biphenyl in 5n) reduce yields (58–70%) compared to simpler groups, highlighting synthetic challenges for complex analogs .

- Chloroacetamide derivatives (e.g., JNS 1-37) demonstrate anti-cancer activity, emphasizing the role of electrophilic substituents in therapeutic design .

Biological Activity

N-(cyclopropylmethyl)-5,6,7,8-tetrahydronaphthalen-1-amine (CAS Number: 1156171-65-1) is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and receptor interactions. This article explores its biological activity through various studies, including structure-activity relationships (SAR), receptor binding affinities, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉N |

| Molecular Weight | 201.31 g/mol |

| CAS Number | 1156171-65-1 |

This compound has been investigated primarily for its activity as a selective dopamine D3 receptor agonist. It has shown promising results in protecting dopaminergic neurons from neurodegeneration, which is significant for conditions like Parkinson's disease. The compound's selectivity for the D3 receptor over the D2 receptor is crucial as it potentially reduces side effects associated with D2 receptor activation .

Structure-Activity Relationships (SAR)

In SAR studies, modifications to the core structure of this compound have been explored to enhance its potency and selectivity. The following table summarizes key findings from various analogs:

| Compound ID | D3R Agonist Activity (EC₅₀ in nM) | D2R Agonist Activity (EC₅₀ in nM) | D2R Antagonist Activity (IC₅₀ in nM) |

|---|---|---|---|

| 1 | 710 ± 150 | Inactive | 15,700 ± 3,000 |

| 2 | 278 ± 62 | Inactive | 9,000 ± 3,700 |

| 3 | 98 ± 21 | >100,000 | 6,800 ± 1,400 |

| ... | ... | ... | ... |

These findings indicate that specific substitutions can significantly impact receptor selectivity and activity profiles. For instance, compound modifications that enhance binding affinity to the D3 receptor while minimizing interaction with the D2 receptor are particularly valuable for therapeutic applications .

Case Studies and Research Findings

Several studies have highlighted the biological relevance of this compound:

- Neuroprotective Effects : Research indicates that this compound can protect against neurodegeneration in dopaminergic neurons derived from induced pluripotent stem cells (iPSCs). This suggests potential applications in treating neurodegenerative diseases .

- Receptor Binding Studies : A study investigating various analogs revealed that modifications to the phenyl groups significantly altered binding affinities at the D3 and D2 receptors. The results underscore the importance of structural optimization in developing effective therapeutic agents targeting dopamine receptors .

- Therapeutic Potential : Given its selectivity and neuroprotective properties, this compound may be a candidate for further development as a treatment for disorders involving dopaminergic dysfunctions such as schizophrenia and Parkinson's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.